molecular formula C18H25FN4O2S B2396933 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049348-64-2

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2396933
CAS No.: 1049348-64-2
M. Wt: 380.48
InChI Key: UAGZLRBJPLZVTH-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery. This molecule incorporates a benzenesulfonamide group, a privileged scaffold frequently found in pharmacologically active substances . The presence of both a fluorinated aromatic ring and a methylpiperazine moiety is a common structural motif in the design of molecules with optimized physicochemical properties and enhanced binding affinity for biological targets. Such compounds are often investigated for their potential to interact with various enzymes and receptors. Researchers may explore this molecule as a key intermediate or a novel chemical entity in high-throughput screening campaigns, particularly in the development of targeted therapies. Its structure suggests potential as a template for developing protein kinase inhibitors or modulators of other signaling pathways, given the established role of similar heterocyclic compounds in these areas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2S/c1-21-10-12-23(13-11-21)18(17-4-3-9-22(17)2)14-20-26(24,25)16-7-5-15(19)6-8-16/h3-9,18,20H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGZLRBJPLZVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrrole moiety, and a piperazine ring, which are critical for its biological activity. The presence of fluorine enhances lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC19H25FN2O2S
Molecular Weight364.48 g/mol
CAS Number1049407-49-9

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the piperazine ring may enhance receptor binding affinity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG20.95
A5490.30
DLD-10.50

These findings suggest that the compound may interfere with cancer cell proliferation through multiple pathways.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases, which play crucial roles in cell signaling and cancer progression. For example:

KinaseInhibition TypeReference
EGFRType I/II inhibitor
Aurora A/BSignificant inhibition

These interactions highlight the potential of this compound as a targeted therapy in oncology.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in preclinical models of non-small cell lung cancer (NSCLC). The results indicated that it exhibited a selective inhibition profile against mutant forms of EGFR, which are commonly associated with resistance to standard therapies. Adverse effects included skin rash and gastrointestinal disturbances, which are typical for kinase inhibitors.

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound : 898432-01-4 4-fluoro, 1-methylpyrrole, 4-methylpiperazine 391.50 Not reported Pyrrole + piperazine + fluorobenzenesulfonamide
1d : 4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide 4-fluoro, pyrazole-pyridinamine backbone Not reported 155–156 Fluorobenzenesulfonamide with pyrazole-pyridine
1g : N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide Trifluoromethyl, pyrazole-pyridinamine backbone Not reported 132–134 Trifluoromethyl substitution
Compound 6 : 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide 4-fluoro, piperidin-4-yl, dihydrobenzofuran Not reported Not reported Piperidine + dihydrobenzofuran substituent
Compound 20 : 4-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide 4-fluoro, piperidin-4-yl, biphenyl-oxyethyl 454.56 Not reported Biphenyl-oxyethyl side chain
SY-707 (N-isopropyl-2-((2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide) Methoxy, piperazine-piperidine, pyrrolopyrimidine Not reported Not reported Dual ALK/FAK/IGF1R inhibitor
Key Observations:
  • Substituent Effects on Melting Points : The presence of electron-withdrawing groups (e.g., trifluoromethyl in 1g ) correlates with lower melting points (132–134°C) compared to the fluoro-substituted 1d (155–156°C), suggesting weaker intermolecular forces in trifluoromethyl derivatives .
  • Heterocyclic Diversity : The target compound’s 1-methylpyrrole and 4-methylpiperazine groups distinguish it from analogs with pyridine-pyrazole (1d , 1g ) or piperidine-biphenyl (20 ) backbones. These differences may influence solubility, bioavailability, and target selectivity.
  • Pharmacological Potential: While the target compound lacks explicit activity data, SY-707 demonstrates that benzenesulfonamides with piperazine/piperidine motifs can inhibit kinases like ALK and FAK .

Q & A

Q. What are the critical steps in synthesizing 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of the benzenesulfonamide core with a fluorinated intermediate under controlled pH (6.5–7.5) to ensure proper nucleophilic substitution .
  • Step 2 : Introduction of the 4-methylpiperazine moiety via alkylation, requiring anhydrous conditions and temperatures between 60–80°C to avoid side reactions .
  • Step 3 : Purification using recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Key optimization parameters include monitoring reaction progress via TLC and adjusting solvent polarity to enhance intermediate stability .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate regiochemistry of the 1-methylpyrrole and 4-methylpiperazine groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C18H22FN3O2S) and detects isotopic patterns for fluorine .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 reverse-phase column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

Low yields often arise from steric hindrance between the 1-methylpyrrole and 4-methylpiperazine groups. Strategies include:

  • Solvent Optimization : Switching from THF to DMF improves solubility of bulky intermediates .
  • Catalytic Additives : Adding 5 mol% KI accelerates SN2 displacement rates in alkylation steps .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values may stem from assay variability or impurities. Recommended approaches:

  • Dose-Response Reproducibility : Validate activity across ≥3 independent assays (e.g., fluorescence polarization vs. radiometric binding) .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., replacing 4-fluoro with 4-chloro) to isolate substituent effects .

Q. How can computational modeling predict this compound’s interactions with biological targets like GPCRs?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to the adenosine A2A receptor’s active site, focusing on hydrogen bonds between the sulfonamide group and Thr88 .
  • Molecular Dynamics (MD) Simulations : GROMACS trajectories (100 ns) assess stability of the 4-methylpiperazine moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying the 1-methylpyrrole ring’s steric bulk .

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